molecular formula C3H6ClN3S B1525839 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride CAS No. 1334147-54-4

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride

Cat. No.: B1525839
CAS No.: 1334147-54-4
M. Wt: 151.62 g/mol
InChI Key: SCRABKWJPWQVMB-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is a versatile chemical compound with the molecular formula C3H5N3S·HCl. It is a derivative of thiadiazole, a heterocyclic aromatic organic compound containing sulfur and nitrogen atoms. This compound is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 1,2,3-thiadiazole with chloromethane in the presence of a strong base, such as sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation reaction typically results in the formation of thiadiazole derivatives with higher oxidation states.

Reduction Reactions: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced thiadiazole derivatives.

Substitution Reactions: Substitution reactions involve replacing one or more atoms in the thiadiazole ring with other functional groups. Common reagents used in these reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides). The major products formed from these reactions are substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride has been investigated for its ability to inhibit a range of pathogenic microorganisms. Studies have shown that derivatives containing the thiadiazole moiety exhibit potent antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds derived from thiadiazoles have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range between 20–40 μg/mL, indicating significant potency compared to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Thiadiazole derivatives have also shown antifungal properties against strains such as Candida albicans and Aspergillus niger. Some studies report MIC values comparable to established antifungals like fluconazole .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are another area of interest. Research indicates that certain compounds within this class can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiadiazoles may interfere with metabolic pathways essential for cancer cell survival. Their ability to form hydrogen bonds enhances their interaction with biological targets involved in cancer pathology .
  • Case Studies : Recent studies have highlighted new 1,3,4-thiadiazole derivatives as promising anticancer agents, suggesting that further investigations could lead to the development of effective cancer therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their pharmacological properties. Key findings include:

  • Substituent Effects : The introduction of various substituents on the thiadiazole ring significantly influences biological activity. For example, halogenated derivatives often exhibit enhanced antibacterial activity compared to non-halogenated counterparts .
  • Scaffold for Drug Development : The 1,2,3-thiadiazole moiety serves as an excellent scaffold for designing new drugs due to its stability and low toxicity profile. This has led to the synthesis of numerous analogs with improved efficacy and reduced side effects .

Other Applications

Beyond medicinal chemistry, this compound has potential applications in other fields:

  • Catalysts : Thiadiazoles can act as catalysts in various chemical reactions due to their unique electronic properties .
  • Material Science : The compound may find applications in additive manufacturing and electronics due to its chemical stability and reactivity .

Mechanism of Action

The mechanism by which 1,2,3-thiadiazol-4-ylmethanamine hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.

Comparison with Similar Compounds

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is similar to other thiadiazole derivatives, such as 1,2,4-thiadiazol-3-ylmethanamine hydrochloride and 1,3,4-thiadiazol-2-ylmethanamine hydrochloride. it has unique chemical properties that distinguish it from these compounds. For instance, the position of the nitrogen and sulfur atoms in the thiadiazole ring affects its reactivity and biological activity.

Biological Activity

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research findings.

The compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The biological activity of this compound is largely attributed to the presence of the thiadiazole moiety, which facilitates interactions with biological targets. The specific mechanisms by which this compound exerts its effects include:

  • Antimicrobial Activity : It may inhibit bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.
  • Anticonvulsant Properties : The thiadiazole ring has been linked to anticonvulsant activity through its ability to interact with neurotransmitter systems .
  • Anti-inflammatory Effects : Research indicates that derivatives of thiadiazoles can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Biological Activities

This compound exhibits a range of biological activities, as summarized in the table below:

Activity Description
AntimicrobialEffective against various pathogenic bacteria and fungi .
AnticonvulsantDemonstrated efficacy in reducing seizure activity in animal models .
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators .
AnticancerShows potential against several cancer cell lines through apoptosis induction .
AntidiabeticMay improve glucose metabolism and insulin sensitivity .

Antimicrobial Activity

A study conducted by Siddiqui et al. demonstrated that derivatives of thiadiazoles, including this compound, exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the thiadiazole ring could enhance antimicrobial potency .

Anticonvulsant Properties

Research by Gowda et al. highlighted the anticonvulsant effects of 1,2,3-thiadiazole derivatives. In their experiments using animal models, compounds with specific substitutions on the thiadiazole ring showed reduced seizure frequency and severity compared to controls. This suggests a promising avenue for developing new anticonvulsant medications based on this scaffold .

Anti-inflammatory Effects

In vitro studies have shown that this compound can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This anti-inflammatory activity positions it as a potential candidate for treating inflammatory diseases .

Properties

IUPAC Name

thiadiazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S.ClH/c4-1-3-2-7-6-5-3;/h2H,1,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRABKWJPWQVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334147-54-4
Record name 1,2,3-thiadiazol-4-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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